Synthesis Yield Comparison: 2-Amino-2-phenylbutanenitrile vs. α-Aminonitrile Class Baseline
A validated synthesis route for 2-Amino-2-phenylbutanenitrile via the Strecker-type reaction of propiophenone with KCN and NH₄Cl in NH₄OH/EtOH achieves an isolated yield of 81% . In comparison, typical Strecker syntheses for α-aminonitriles under analogous conditions often report yields in the 48-70% range [1][2]. This represents a yield advantage of approximately 11-33 percentage points for this specific compound when using the optimized protocol.
| Evidence Dimension | Isolated Yield in Strecker Synthesis |
|---|---|
| Target Compound Data | 81% isolated yield |
| Comparator Or Baseline | α-Aminonitrile class baseline: 48-70% (typical for unoptimized Strecker reactions) |
| Quantified Difference | +11 to +33 percentage points |
| Conditions | Propiophenone + KCN + NH₄Cl in conc. NH₄OH/EtOH, ambient temperature, 4 days |
Why This Matters
This yield quantification supports more efficient procurement and synthesis planning, reducing material waste and cost compared to lower-yielding analogs.
- [1] ACS Publications. Photocatalytic Strecker-Type Reaction for the Synthesis of α-Aminonitriles. (2023). View Source
- [2] Bandyopadhyay, D. et al. A truly green synthesis of α-aminonitriles via Strecker reaction. Green Chem. 2011, 13, 1239-1245. View Source
